Cas no 880081-81-2 (m-PEG8-O-alkyne)

M-PEG8-O-alkyne is a versatile, water-soluble polyethylene glycol derivative featuring an alkynyl group. Its key advantages include enhanced solubility, reduced toxicity, and improved stability, making it suitable for various applications in organic synthesis, drug delivery, and material science. The alkynyl group facilitates cross-linking and conjugation reactions, offering flexibility in chemical modifications.
m-PEG8-O-alkyne structure
m-PEG8-O-alkyne structure
Product Name:m-PEG8-O-alkyne
CAS No:880081-81-2
MF:C20H38O9
MW:422.51032781601
CID:2089053
PubChem ID:86229574
Update Time:2025-06-18

m-PEG8-O-alkyne Chemical and Physical Properties

Names and Identifiers

    • mPEG8-Propyne
    • m-PEG8-O-alkyne
    • 3-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne
    • G16279
    • mPEG8-CH2C?CH
    • SCHEMBL40199
    • mPEG8-CH2C inverted exclamation markOCH
    • 880081-81-2
    • AKOS040743499
    • m-PEG9-Propargyl
    • DA-75736
    • MS-27419
    • CS-0116305
    • 2,5,8,11,14,17,20,23,26-Nonaoxanonacos-28-yne
    • HY-135932
    • m-PEG8-Alkyne
    • Inchi: 1S/C20H38O9/c1-3-4-22-7-8-24-11-12-26-15-16-28-19-20-29-18-17-27-14-13-25-10-9-23-6-5-21-2/h1H,4-20H2,2H3
    • InChI Key: XQINQERKXPDHFU-UHFFFAOYSA-N
    • SMILES: C#CCOCCOCCOCCOCCOCCOCCOCCOCCOC

Computed Properties

  • Exact Mass: 422.25158279g/mol
  • Monoisotopic Mass: 422.25158279g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 25
  • Complexity: 346
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1
  • Topological Polar Surface Area: 83.1Ų

m-PEG8-O-alkyne Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
P936382-1g
mPEG8-Propyne
880081-81-2 95%
1g
¥2,759.40 2022-08-31
Chemenu
CM340779-1g
m-PEG8-O-alkyne
880081-81-2 95%+
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$*** 2023-05-29
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1186945-1g
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880081-81-2 98%
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¥4304 2023-04-13
MedChemExpress
HY-135932-50mg
m-PEG8-O-alkyne
880081-81-2 ≥98.0%
50mg
¥500 2025-04-15
MedChemExpress
HY-135932-100mg
m-PEG8-O-alkyne
880081-81-2 ≥98.0%
100mg
¥800 2025-04-15
Aaron
AR00H2S6-50mg
2,5,8,11,14,17,20,23,26-Nonaoxanonacos-28-yne
880081-81-2 98%
50mg
$229.00 2025-02-12
Aaron
AR00H2S6-100mg
2,5,8,11,14,17,20,23,26-Nonaoxanonacos-28-yne
880081-81-2 98%
100mg
$324.00 2025-02-12
1PlusChem
1P00H2JU-25mg
2,5,8,11,14,17,20,23,26-Nonaoxanonacos-28-yne
880081-81-2 98%
25mg
$141.00 2024-04-20
1PlusChem
1P00H2JU-50mg
2,5,8,11,14,17,20,23,26-Nonaoxanonacos-28-yne
880081-81-2 98%
50mg
$191.00 2024-04-20
1PlusChem
1P00H2JU-100mg
2,5,8,11,14,17,20,23,26-Nonaoxanonacos-28-yne
880081-81-2 98%
100mg
$269.00 2024-04-20

m-PEG8-O-alkyne Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C
1.2 Catalysts: Tetrabutylammonium iodide Solvents: Toluene ;  overnight, rt
Reference
Towards multivalent CD1d ligands: synthesis and biological activity of homodimeric α-galactosyl ceramide analogs
Jervis, Peter J.; et al, Carbohydrate Research, 2012, 356, 152-162

m-PEG8-O-alkyne Raw materials

m-PEG8-O-alkyne Preparation Products

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